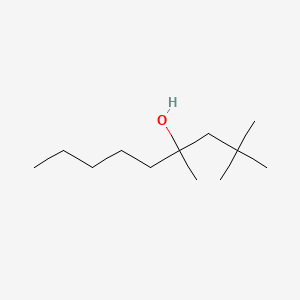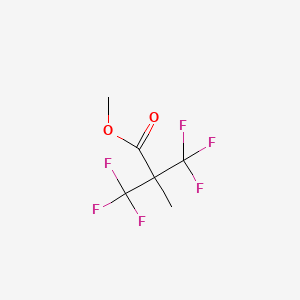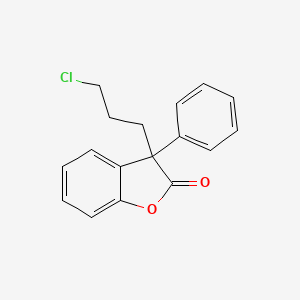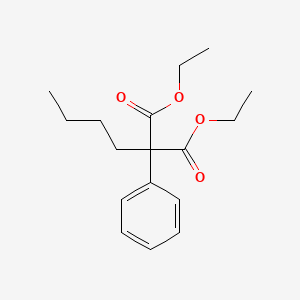
2,2,4-Trimethylnonan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylnonan-4-ol is an organic compound with the molecular formula C12H26O. It is a branched-chain alcohol that is used in various chemical applications. This compound is known for its unique structure, which includes three methyl groups attached to a nonane backbone, making it a highly branched molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylnonan-4-ol can be achieved through several methods. One common approach involves the alkylation of 2,2,4-trimethylpentane with an appropriate alkyl halide in the presence of a strong base. The reaction typically occurs under anhydrous conditions to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, this compound is often produced through catalytic hydrogenation of the corresponding ketone, 2,2,4-trimethylnonan-4-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly employed.
Major Products Formed
Oxidation: 2,2,4-Trimethylnonan-4-one or 2,2,4-trimethylnonanoic acid.
Reduction: 2,2,4-Trimethylnonane.
Substitution: 2,2,4-Trimethylnonan-4-chloride or 2,2,4-trimethylnonan-4-bromide.
Scientific Research Applications
2,2,4-Trimethylnonan-4-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its role as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylnonan-4-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its ability to modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4-Trimethylpentane
- 2,2,4-Trimethylhexane
- 2,2,4-Trimethylheptane
Uniqueness
2,2,4-Trimethylnonan-4-ol is unique due to its specific structure, which includes a hydroxyl group on the fourth carbon of a highly branched nonane backbone. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
5340-65-8 |
|---|---|
Molecular Formula |
C12H26O |
Molecular Weight |
186.33 g/mol |
IUPAC Name |
2,2,4-trimethylnonan-4-ol |
InChI |
InChI=1S/C12H26O/c1-6-7-8-9-12(5,13)10-11(2,3)4/h13H,6-10H2,1-5H3 |
InChI Key |
BIXQLJRIWQTNBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)


![(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid](/img/structure/B14724025.png)


![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)
